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Compound of Interest

Compound Name:
3-(3-Methoxy-phenyl)-isoxazole-5-

carbaldehyde

Cat. No.: B1424944 Get Quote

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and

oxygen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2]

Its unique electronic properties, metabolic stability, and ability to engage in various non-

covalent interactions make it a cornerstone in the design of therapeutic agents.[2] Isoxazole

derivatives have demonstrated a vast spectrum of pharmacological activities, including

anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5]

Within this important class of compounds, 3-aryl-isoxazole-5-carbaldehydes emerge as

exceptionally valuable synthetic intermediates. The strategic placement of an aryl group at the

3-position and a reactive carbaldehyde at the 5-position provides a modular platform for

extensive chemical elaboration. The aldehyde functionality, in particular, serves as a versatile

chemical handle, enabling a wide array of transformations to build molecular complexity and

access diverse libraries of bioactive compounds. This guide provides a comprehensive

overview of the synthesis, chemical reactivity, and applications of 3-aryl-isoxazole-5-

carbaldehydes, offering field-proven insights for researchers in drug discovery and organic

synthesis.

Core Synthesis: Constructing the 3-Aryl-Isoxazole-
5-Carbaldehyde
The construction of the 3-aryl-isoxazole-5-carbaldehyde framework is typically a two-stage

process: formation of the isoxazole core followed by the installation or unmasking of the
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aldehyde functionality.

Formation of the 3-Aryl-Isoxazole Ring
The most robust and widely adopted method for synthesizing the isoxazole ring is the [3+2]

cycloaddition reaction between a nitrile oxide and an alkyne.[4] This reaction is highly efficient,

forming two bonds in a single step, and allows for significant variation in the substituents.[4] For

the synthesis of the target scaffold, an aryl-substituted nitrile oxide is reacted with an alkyne

bearing a masked or precursor aldehyde group, such as propargyl alcohol.

The nitrile oxide dipole is typically generated in situ from an aldoxime precursor by oxidation.

Common methods involve the use of reagents like N-chlorosuccinimide (NCS) or sodium

hypochlorite.[1][6]
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Caption: General synthetic workflow for 3-aryl-isoxazole-5-carbaldehydes.
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Oxidation to the Carbaldehyde
Once the 3-aryl-5-(hydroxymethyl)isoxazole is formed, the final step is the selective oxidation of

the primary alcohol to the aldehyde. A variety of modern, mild oxidation protocols can be

employed, but a particularly effective method utilizes a TEMPO (2,2,6,6-tetramethyl-1-

piperidinyloxy) catalyzed system with iodine as the terminal oxidant.[7] This approach is

advantageous due to its high efficiency, mild reaction conditions (room temperature), and

tolerance of the isoxazole ring.

Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from a general procedure for the synthesis of 3-substituted isoxazole-

5-carbaldehydes and demonstrates a reliable method for the target transformation.[7]

Objective: To synthesize 3-aryl-isoxazole-5-carbaldehyde from 3-aryl-5-

(hydroxymethyl)isoxazole.

Materials:

3-Aryl-5-(hydroxymethyl)isoxazole (1.0 eq)

Benzene (or Toluene)

Aqueous Sodium Bicarbonate (NaHCO₃) solution (1.2 M)

TEMPO (0.1 eq)

Iodine (I₂) (2.0 eq)

Ethanol

Ethyl Acetate

Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography
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Procedure:

Reaction Setup: Dissolve the starting 3-aryl-5-(hydroxymethyl)isoxazole (1.0 eq) in benzene.

Base Addition: Add the aqueous solution of sodium bicarbonate to the benzene slurry at

room temperature with stirring. The bicarbonate acts as a base to facilitate the catalytic

cycle.

Catalyst Addition: Add solid TEMPO (0.1 eq) to the biphasic mixture.

Oxidant Addition: Add a solution of solid iodine (2.0 eq) dissolved in a minimal amount of

ethanol to the reaction mixture. Iodine serves as the stoichiometric oxidant, regenerating the

active oxoammonium species from the hydroxylamine form of TEMPO.

Reaction Monitoring: Stir the reaction mixture at room temperature for 10-12 hours. Monitor

the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up: Upon completion, dilute the crude product with ethyl acetate. Transfer the mixture

to a separatory funnel.

Quenching: Wash the organic layer with an aqueous solution of Na₂S₂O₃ to quench any

remaining iodine.

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ for 30

minutes, filter, and evaporate the solvent under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

petroleum ether/ethyl acetate eluent system to furnish the pure 3-aryl-isoxazole-5-

carbaldehyde.

Chemical Reactivity and Synthetic Utility
The aldehyde group is a linchpin for synthetic diversification, providing access to a multitude of

functional groups and new heterocyclic systems. Its reactivity allows for the strategic expansion

of the molecular framework, crucial for structure-activity relationship (SAR) studies in drug

discovery.
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Caption: Chemical versatility of the 5-carbaldehyde functional group.

Applications in Drug Development
The 3-aryl-isoxazole-5-carbaldehyde scaffold is a gateway to compounds with significant

therapeutic potential. Its derivatives have been explored for a variety of medicinal applications.

Antitubercular Agents
A prominent example is the synthesis of isonicotinylhydrazone derivatives.[8] Isoniazid is a

frontline drug for tuberculosis treatment, and its derivatization is a common strategy to combat

drug-resistant strains. By condensing 3-aryl-isoxazole-5-carbaldehydes with isoniazid,

researchers have synthesized novel hydrazones with potent activity against Mycobacterium

tuberculosis.[8]

For instance, compounds like 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde

isonicotinylhydrazone have shown significant bioactivity against the H37Rv sensitive strain of

M. tuberculosis.[8]

Compound Derivative Aryl Substituent
MIC (μM) vs. H37Rv
Strain[8]

1 2'-fluorophenyl 0.34

2 2'-methoxyphenyl 0.39

3 2'-chlorophenyl 0.41

4 3'-chlorophenyl 0.39

5 4'-bromophenyl 0.39

Isoniazid (Control) - 0.91

Lower MIC values indicate higher potency.

General Pharmaceutical Intermediates
Beyond specific therapeutic targets, these aldehydes are broadly utilized as key intermediates

in the synthesis of diverse pharmaceuticals.[9] The fluorophenyl variant, 3-(3-
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fluorophenyl)isoxazole-5-carbaldehyde, is noted for its role in developing anti-inflammatory and

analgesic drugs.[9] The incorporation of fluorine can enhance metabolic stability, binding

affinity, and bioavailability of the final drug candidate. The scaffold's stability and compatibility

with a wide range of reaction conditions make it suitable for both laboratory-scale research and

industrial-scale production.[9]

Spectroscopic Characterization
The structural confirmation of 3-aryl-isoxazole-5-carbaldehydes relies on standard

spectroscopic techniques.

¹H NMR Spectroscopy: The most characteristic signal is the aldehyde proton, which typically

appears as a singlet far downfield, often between δ 9.5 and 10.5 ppm. The proton on the

isoxazole ring (H-4) usually resonates as a singlet around δ 6.5-7.5 ppm. Aromatic protons of

the 3-aryl substituent will appear in their expected regions (δ 7.0-8.5 ppm).[10]

¹³C NMR Spectroscopy: The aldehyde carbonyl carbon gives a distinct signal in the range of

δ 180-195 ppm. The carbons of the isoxazole ring typically appear between δ 100 and 170

ppm.[10][11]

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O

stretch of the aldehyde is observed between 1680 and 1715 cm⁻¹.

Conclusion
3-Aryl-isoxazole-5-carbaldehydes represent a class of high-value synthetic building blocks.

Their synthesis is well-established, primarily through the [3+2] cycloaddition of nitrile oxides

followed by mild oxidation. The true power of this scaffold lies in the exceptional versatility of

the 5-carbaldehyde group, which acts as a launchpad for the creation of a vast array of

complex molecules. As demonstrated by their successful application in the development of

potent antitubercular agents and other pharmaceutical intermediates, these compounds will

continue to be of significant interest to researchers and scientists in organic synthesis and drug

discovery. The modular nature of their synthesis and the reactivity of the aldehyde handle

ensure their enduring role in the quest for novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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